Bis((1H-indol-3-yl)methanamine) dioxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a chemical compound with the molecular formula C22H26N4O9 and a molecular weight of 490.46 g/mol This compound is known for its unique structure, which includes two indole units connected by a methanamine bridge and stabilized by dioxalate and hydrate components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate typically involves an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. A green approach using taurine as a catalyst and water as a solvent under sonication conditions has been reported to be effective . This method is eco-friendly, inexpensive, and efficient, yielding the desired product in excellent yields (59-90%).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Scientific Research Applications
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate involves its interaction with specific molecular targets and pathways. The indole units in the compound can interact with various biological molecules, influencing cellular processes and pathways. For example, the compound may bind to proteins or enzymes, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: A related compound with a similar indole structure but lacking the dioxalate and hydrate components.
3,3’-Bisindolylmethane: Another similar compound with two indole units connected by a methylene bridge.
Uniqueness
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is unique due to its specific structure, which includes the dioxalate and hydrate components. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H26N4O9 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1H-indol-3-ylmethanamine;oxalic acid;hydrate |
InChI |
InChI=1S/2C9H10N2.2C2H2O4.H2O/c2*10-5-7-6-11-9-4-2-1-3-8(7)9;2*3-1(4)2(5)6;/h2*1-4,6,11H,5,10H2;2*(H,3,4)(H,5,6);1H2 |
InChI Key |
LGQAFMJDJUSZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.